(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl
CAS No.: 1049729-06-7
Cat. No.: VC8201650
Molecular Formula: C14H16ClNO2S
Molecular Weight: 297.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049729-06-7 |
|---|---|
| Molecular Formula | C14H16ClNO2S |
| Molecular Weight | 297.8 g/mol |
| IUPAC Name | (2R)-2-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C14H15NO2S.ClH/c16-13(17)14(6-3-7-15-14)8-10-9-18-12-5-2-1-4-11(10)12;/h1-2,4-5,9,15H,3,6-8H2,(H,16,17);1H/t14-;/m1./s1 |
| Standard InChI Key | PBQQMGMOGDOWKS-PFEQFJNWSA-N |
| Isomeric SMILES | C1C[C@@](NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl |
| SMILES | C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl |
| Canonical SMILES | C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the α-position with a benzothiophenylmethyl group, with the (R)-configuration at the stereogenic center. The benzothiophene moiety introduces aromaticity and sulfur-based electronic effects, while the proline backbone contributes rigidity and secondary amine functionality. The hydrochloride salt enhances solubility in polar solvents, critical for biological assays .
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 297.8 g/mol |
| CAS Number | 1049729-06-7 |
| IUPAC Name | (2R)-2-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride |
| Solubility | Soluble in DMSO, methanol, water |
| Stereochemistry | (R)-enantiomer |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence starting from (R)-proline and 3-bromomethylbenzothiophene. Key steps include:
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Alkylation: Reaction of (R)-proline with 3-bromomethylbenzothiophene under basic conditions to form the α-substituted proline intermediate.
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Acidification: Treatment with hydrochloric acid to yield the hydrochloride salt.
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Purification: Chromatographic separation to achieve >99% enantiomeric excess.
Industrial Production
Industrial processes employ continuous-flow reactors to optimize yield (typically 75–85%) and reduce reaction times. Catalytic asymmetric synthesis using chiral auxiliaries or organocatalysts (e.g., diarylpyrrolinol silyl ethers) has been explored to enhance stereoselectivity .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Alkylation | 68 | 95 | Moderate |
| Continuous-Flow | 82 | 99 | High |
| Organocatalytic | 78 | 98 | Experimental |
Pharmacological Applications
Anticancer Activity
Structure-activity relationship (SAR) studies reveal that the benzothiophene moiety enhances intercalation with DNA topoisomerase II. In HeLa cells, the compound exhibits an EC of 8.5 μM, comparable to first-line chemotherapeutics but with reduced cytotoxicity to non-cancerous cells.
Material Science Applications
Electronic Materials
Incorporation into π-conjugated polymers improves charge-carrier mobility (up to 0.45 cm/V·s) in organic field-effect transistors (OFETs). The sulfur atom in benzothiophene facilitates electron transport, while the proline backbone enhances thermal stability (>300°C) .
Challenges and Future Directions
Current Limitations
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Solubility: Limited bioavailability in aqueous media at physiological pH.
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Stereochemical Instability: Partial racemization under prolonged storage (>6 months).
Research Priorities
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Prodrug Development: Esterification to improve membrane permeability.
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Hybrid Materials: Integration with metal-organic frameworks (MOFs) for catalytic applications.
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